Toloxatone

Description

Toloxatone is an antidepressant agent, the first ever use of which was in France, 1984. It acts as a selective and reversible inhibitor of monoamine oxidase-A (MOA).

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and has 1 investigational indication.

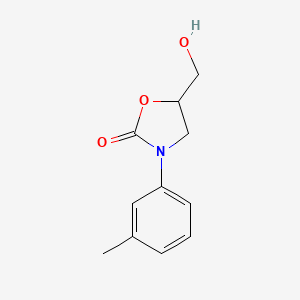

oxazolidinone derivative; psychotropic drug; structure

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUNKHLAEDCYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(OC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865478 | |

| Record name | Toloxatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29218-27-7 | |

| Record name | Toloxatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29218-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toloxatone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toloxatone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toloxatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toloxatone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLOXATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T206015T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Stagnation of a Reversible MAO-A Inhibitor: A Technical History of Toloxatone

An In-depth Exploration of the Development, Mechanism, and Clinical Investigation of an Early RIMA Antidepressant

Abstract

Toloxatone, 5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one, emerged in the 1980s as a novel antidepressant, one of the first of a new class of selective and reversible inhibitors of monoamine oxidase A (RIMA). This technical guide provides a comprehensive historical and scientific overview of this compound's development, from its chemical synthesis and preclinical evaluation to its clinical pharmacology and efficacy. While demonstrating a favorable safety profile compared to its non-selective, irreversible predecessors, particularly concerning the "cheese effect," its journey from a promising therapeutic agent to a medication with limited global reach offers valuable insights into the evolution of antidepressant drug development. This document consolidates available quantitative data, details key experimental methodologies, and visualizes its mechanism of action to serve as a resource for researchers, scientists, and drug development professionals.

Introduction: A New Generation of Monoamine Oxidase Inhibitors

The development of monoamine oxidase inhibitors (MAOIs) in the mid-20th century marked a significant milestone in the pharmacological treatment of depression. However, the first generation of MAOIs were non-selective and irreversible, leading to a high risk of hypertensive crisis when patients consumed tyramine-rich foods—the so-called "cheese effect." This significant side effect, along with other adverse events, spurred the search for safer alternatives.

This compound was developed in this context as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). The rationale was that selective inhibition of MAO-A, the enzyme subtype primarily responsible for the metabolism of serotonin and norepinephrine in the brain, would provide antidepressant efficacy with a reduced risk of the tyramine interaction. Its reversible nature meant that the enzyme's activity could be restored more quickly, further enhancing its safety profile. First introduced in France in 1984, this compound represented a significant step forward in the quest for safer MAOI therapy.

Chemical Synthesis and Properties

This compound, with the chemical formula C₁₁H₁₃NO₃, is an oxazolidinone derivative. The primary synthesis route involves a two-step process.

Synthesis Protocol

A common synthetic pathway for this compound is as follows:

-

Step 1: Formation of 3-(m-toluidino)-1,2-propanediol. This intermediate is formed through the reaction of m-toluidine with glycidol. The reaction proceeds via a nucleophilic attack of the amine group of m-toluidine on the epoxide ring of glycidol.

-

Step 2: Cyclization to form this compound. The resulting diol is then reacted with a carbonylating agent, such as diethyl carbonate, in the presence of a base like sodium methoxide. This leads to an intramolecular cyclization, forming the 2-oxazolidinone ring structure of this compound.

While specific, detailed industrial synthesis protocols are proprietary, the fundamental chemistry is well-established for the creation of oxazolidinone rings from amino alcohols.

Preclinical Pharmacology

The preclinical development of this compound was crucial in characterizing its mechanism of action, selectivity, and safety profile.

Mechanism of Action and In Vitro Studies

This compound's primary mechanism of action is the selective and reversible inhibition of MAO-A. This leads to an increase in the synaptic concentrations of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE), which are implicated in the pathophysiology of depression.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | Inhibition Constant (Ki) |

| MAO-A | 1.8 µM |

| MAO-B | 44 µM |

Data sourced from Cayman Chemical product information.

In Vivo Animal Studies

In vivo studies in animal models provided further evidence of this compound's pharmacological effects and its potential as an antidepressant.

A key study published in the Journal of Pharmacy and Pharmacology in 1979 investigated the effects of oral this compound administration in rats.

-

Animals: Male Wistar rats.

-

Drug Administration: this compound was administered orally (p.o.).

-

Biochemical Analysis: At various time points after administration, the brains were removed and analyzed for MAO-A and MAO-B activity, as well as the concentrations of norepinephrine, dopamine, and serotonin and their metabolites.

-

Key Findings: this compound was found to be a reversible inhibitor of MAO-A in the rat brain, with no significant effect on MAO-B activity. This led to an increase in the cerebral concentrations of norepinephrine and serotonin.

Table 2: Effects of this compound on Brain Amine Metabolism in Rats

| Parameter | Effect |

| MAO-A Activity | Reversibly inhibited |

| MAO-B Activity | No significant effect |

| Norepinephrine Levels | Increased |

| Serotonin Levels | Increased |

| Dopamine Levels | Increased |

| Monoamine Metabolite Levels | Reduced |

Data from Keane, P.E., et al. (1979). J. Pharm. Pharmacol., 31, 752-54.

The forced swim test is a common behavioral model used to screen for antidepressant activity.

-

Animals: Male mice.

-

Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant drugs typically reduce the time spent immobile.

-

Drug Administration: this compound was administered at various doses prior to the test.

-

Results: this compound was shown to decrease the immobility time in the forced swim test, indicative of an antidepressant-like effect.

Pharmacokinetics

Pharmacokinetic studies in humans revealed that this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within an hour. It has a relatively short elimination half-life. A significant first-pass metabolism was observed, leading to an oral bioavailability of 50-62%.

Table 3: Pharmacokinetic Parameters of this compound in Humans (1 mg/kg dose)

| Parameter | Oral Administration (gelatin capsule) | Intravenous Administration |

| Cmax (mg/L) | 0.384 - 0.640 | 0.623 - 0.840 |

| Tmax (h) | 0.53 - 1.00 | End of 0.5h infusion |

| t½β (h) | 0.96 - 1.81 | 0.88 - 2.46 |

| Plasma Clearance (L/h·kg) | - | 0.462 - 0.860 |

| Apparent Volume of Distribution (L/kg) | - | 1.09 - 1.64 |

| Protein Binding | ~50% | ~50% |

| Bioavailability | 50 - 62% | 100% |

Data from a study in five healthy adult volunteers.

Clinical Development and Efficacy

The clinical development of this compound focused on establishing its efficacy and safety in the treatment of major depressive disorder.

Tyramine Interaction Studies

A crucial aspect of the clinical investigation of any new MAOI is the assessment of its potential to induce a hypertensive crisis in the presence of tyramine.

-

Subjects: Healthy volunteers.

-

Design: A single-blind, placebo-controlled, crossover study.

-

Procedure: Subjects received repeated doses of either placebo or this compound. During treatment, they were administered increasing oral doses of tyramine with a meal. Blood pressure was monitored closely.

-

Results: this compound did not significantly potentiate the pressor effects of tyramine at doses of 200 mg or less, which is considerably higher than the amount found in a typical diet. This demonstrated a significantly wider safety margin compared to irreversible MAOIs.

Clinical Efficacy in Major Depressive Disorder

A study involving out-patients with major depressive disorder found that both this compound and moclobemide were effective in reducing depressive symptoms. Moclobemide was noted to have a more pronounced effect on improving sleep patterns.

Table 4: Comparative Effects of this compound and Moclobemide on Monoamine Metabolites in Healthy Volunteers

| Plasma Metabolite | % Decrease with Moclobemide (AUC 0-24h) | % Decrease with this compound (AUC 0-24h) |

| DHPG | 44% | 12% |

| HVA | 38% | 20% |

DHPG: 3,4-dihydroxyphenylglycol; HVA: Homovanillic acid. Data from a study in 12 healthy volunteers.

Safety and Tolerability

In clinical use, this compound was generally well-tolerated. The most common adverse effects were mild and included nausea, dizziness, and headache. The reduced risk of tyramine-induced hypertensive crisis was a key safety advantage.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are initiated by its inhibition of MAO-A. This leads to a cascade of downstream events in neuronal signaling.

Primary Mechanism of Action

Caption: Primary mechanism of this compound action.

Downstream Signaling Pathways

Chronic administration of MAO-A inhibitors is believed to induce neuroadaptive changes that contribute to their sustained antidepressant effects. This includes the modulation of intracellular signaling cascades, such as the cyclic AMP (cAMP) response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways, which are crucial for neuronal plasticity and survival.

Caption: Postulated downstream signaling cascade.

Conclusion: A Stepping Stone in Antidepressant Development

This compound stands as a noteworthy chapter in the history of antidepressant drug development. It successfully addressed the primary safety concern of the first-generation MAOIs, the "cheese effect," by being a selective and reversible inhibitor of MAO-A. Its development paved the way for other RIMAs and contributed to a deeper understanding of the role of monoamine oxidase in depression.

However, the limited availability of comprehensive, publicly accessible data from large-scale, placebo-controlled clinical trials has made it difficult to fully ascertain its efficacy in comparison to the now widely used selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). The rise of these newer classes of antidepressants, with their perceived more favorable side-effect profiles and broader marketing, likely contributed to this compound not achieving widespread use globally.

Nevertheless, the story of this compound's development provides a valuable case study for drug development professionals. It highlights the iterative nature of pharmaceutical innovation, where addressing the shortcomings of existing therapies can lead to significant advances in patient safety. The principles behind its design—selectivity and reversibility—remain relevant in the ongoing quest for more effective and better-tolerated treatments for major depressive disorder.

Pharmacological Profile of Toloxatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toloxatone is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), developed for the treatment of major depressive disorder.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and available clinical data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Mechanism of Action

This compound exerts its antidepressant effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly serotonin (5-hydroxytryptamine) and norepinephrine.[2] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its therapeutic efficacy in depression.[1] Unlike irreversible MAO inhibitors, the reversible nature of this compound's binding allows for a more controlled and shorter-lasting inhibition, potentially leading to a more favorable safety profile.[2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of MAO-A. This selectivity is crucial as MAO-B is more involved in the metabolism of other amines like phenethylamine.

Enzyme Inhibition

This compound demonstrates a significantly higher affinity for MAO-A compared to MAO-B. The inhibitory constants (Ki) reflect this selectivity.

| Parameter | Value | Enzyme Source | Reference |

| Ki for MAO-A | 1.8 µM | Not Specified | 2[2] |

| Ki for MAO-B | 44 µM | Not Specified | 2[2] |

Effects on Monoamine Metabolites

In vivo studies in rats have shown that oral administration of this compound leads to a reversible inhibition of type A MAO in the brain. This results in increased cerebral concentrations of norepinephrine, dopamine, and 5-hydroxytryptamine, with a concurrent reduction in their metabolites.[3]

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with extensive first-pass metabolism. Its pharmacokinetic profile is characterized by a short half-life.

| Parameter | Route | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Oral | 0.53 - 1.00 h | --INVALID-LINK-- |

| Peak Plasma Concentration (Cmax) | Oral (1 mg/kg) | 0.384 - 0.640 mg/L | --INVALID-LINK-- |

| Elimination Half-life (t½) | Oral | 0.96 - 1.81 h | --INVALID-LINK-- |

| Plasma Clearance | IV | 0.462 - 0.860 L/h·kg | --INVALID-LINK-- |

| Apparent Volume of Distribution (Vd) | IV | 1.09 - 1.64 L/kg | --INVALID-LINK-- |

| Plasma Protein Binding | - | ~50% | --INVALID-LINK-- |

| Oral Bioavailability | Oral vs. IV | 50 - 62% | --INVALID-LINK-- |

Clinical Efficacy

This compound has been studied in depressed inpatients. In a 6-week, double-blind, placebo-controlled trial involving 101 patients, a daily dose of 400 mg was administered.[4] Among the 59 subjects who received this compound, 37 (62.7%) achieved "excellent" or "good" outcomes.[4] The study also suggested that patients with lower noradrenergic activity might respond better to this compound.[4]

Safety and Tolerability

Adverse Events

Commonly reported adverse effects include dysuria, nausea, constipation, vertigo, and insomnia. In rare cases, fulminant hepatitis has been associated with this compound.

Drug Interactions

-

Serotonin Syndrome: Co-administration with other serotonergic agents like SSRIs and tricyclic antidepressants can increase the risk of serotonin syndrome.

-

Tyramine Interaction: As a MAO-A inhibitor, this compound can potentiate the pressor effects of tyramine, a substance found in certain foods. However, studies in healthy volunteers have shown that at therapeutic dosages, the interaction with tyramine from meals is unlikely to be clinically significant for tyramine doses of 200 mg or less.[5] A significant increase in the tyramine-induced pressor effect was observed with higher doses of tyramine (400 mg and 800 mg).[5]

Experimental Protocols

In Vitro MAO Inhibition Assay (General Protocol)

While the specific protocol used for this compound's Ki determination is not detailed in the available literature, a general method for assessing MAO inhibition involves a continuous spectrophotometric assay.

This assay typically uses a substrate like kynuramine, which is converted by MAO to a product (4-hydroxyquinoline) that can be measured spectrophotometrically.[6] The reaction rates are measured at different concentrations of this compound to determine its inhibitory potency (IC50) and inhibition constant (Ki).[6]

Tyramine Pressor Response Study (Experimental Design)

To assess the interaction with dietary amines, a single-blind, placebo-controlled, crossover study design is often employed.

In such studies, healthy volunteers receive repeated doses of this compound (e.g., 200 mg and 400 mg three times a day) and placebo in different periods.[5] During each period, they are challenged with single oral doses of tyramine administered with a meal, and the maximum increase in systolic blood pressure is recorded and compared across the treatment periods.[5]

Conclusion

This compound is a selective and reversible MAO-A inhibitor with a well-defined mechanism of action. Its pharmacokinetic profile is characterized by rapid absorption and a short half-life due to extensive first-pass metabolism. Clinically, it has shown efficacy in treating major depressive disorder. The reversible nature of its enzyme inhibition may offer safety advantages over older, irreversible MAOIs, particularly concerning the tyramine pressor response. This compilation of its pharmacological properties provides a valuable technical resource for the scientific and drug development community.

References

- 1. This compound | C11H13NO3 | CID 34521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The new generation of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibition and brain amine metabolism after oral treatment with this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound and depression] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic interaction between this compound, a new reversible monoamine oxidase-A inhibitor, and oral tyramine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Toloxatone's Modulation of Serotonin and Norepinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toloxatone, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), exerts its therapeutic effects by modulating the levels of key neurotransmitters, particularly serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE). This technical guide provides an in-depth analysis of the preclinical and clinical evidence detailing the impact of this compound on these monoaminergic systems. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Introduction

This compound is an antidepressant agent that selectively and reversibly inhibits MAO-A, the primary enzyme responsible for the degradation of serotonin and norepinephrine in the central nervous system.[1][2] By inhibiting MAO-A, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. This guide synthesizes the available scientific literature to provide a comprehensive technical overview of this compound's effects on serotonin and norepinephrine levels.

Mechanism of Action

This compound's primary mechanism of action is the selective and reversible inhibition of the enzyme monoamine oxidase-A (MAO-A).[1][2] MAO-A is responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin and norepinephrine, rendering them inactive. By reversibly binding to and inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased availability in the presynaptic neuron and subsequently in the synaptic cleft. This enhanced concentration of serotonin and norepinephrine at the synapse is believed to be the primary driver of this compound's antidepressant effects.

dot

Figure 1: this compound's core mechanism of action.

Quantitative Data on Neurotransmitter Modulation

The effects of this compound on serotonin and norepinephrine levels have been quantified in both preclinical and clinical studies.

Preclinical Data

A key preclinical study in rats investigated the effects of a single oral dose of this compound (100 mg/kg) on whole-brain concentrations of norepinephrine and serotonin. The study demonstrated a significant increase in the levels of both neurotransmitters and a concurrent decrease in their primary metabolites.[3]

| Neurotransmitter/Metabolite | Change from Control | Time Point |

| Norepinephrine | Increased | 0.5 to 8 hours post-administration |

| Serotonin (5-HT) | Increased | 0.5 to 8 hours post-administration |

| Norepinephrine Metabolites | Reduced | 0.5 to 8 hours post-administration |

| Serotonin Metabolites | Reduced | 0.5 to 8 hours post-administration |

Table 1: Preclinical Effects of this compound on Rat Brain Monoamines (100 mg/kg, p.o.)[3]

Note: The original publication did not provide specific percentage changes.

Clinical Data

A clinical study in healthy human subjects compared the effects of this compound with another reversible MAO-A inhibitor, moclobemide. The study measured the plasma levels of monoamine metabolites after repeated oral administration of this compound (400-200-400 mg/day).

| Metabolite | Analyte | Percentage Decrease from Placebo |

| 3,4-dihydroxyphenylglycol (DHPG) | Norepinephrine Metabolite | 12% |

| Homovanillic acid (HVA) | Dopamine Metabolite | 20% |

| 5-hydroxyindoleacetic acid (5-HIAA) | Serotonin Metabolite | No significant change |

Table 2: Clinical Effects of this compound on Plasma Monoamine Metabolites in Healthy Volunteers

These clinical findings suggest that at the tested dosage, this compound has a more pronounced effect on norepinephrine metabolism compared to serotonin metabolism.

Experimental Protocols

The following sections detail the methodologies typically employed in studies investigating the effects of this compound on serotonin and norepinephrine levels.

Preclinical In Vivo Measurement of Brain Monoamines

Objective: To determine the concentrations of norepinephrine, serotonin, and their metabolites in whole brain tissue of rats following oral administration of this compound.

Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Protocol:

-

Animal Dosing: Male Wistar rats are administered this compound (e.g., 100 mg/kg) or vehicle (control) via oral gavage.

-

Tissue Collection: At specified time points post-administration (e.g., 0.5, 1, 2, 4, 8 hours), animals are euthanized, and whole brains are rapidly dissected and frozen in liquid nitrogen.

-

Sample Preparation (Homogenization):

-

Frozen brain tissue is weighed and homogenized in an ice-cold solution (e.g., 0.1 M perchloric acid containing an internal standard like 3,4-dihydroxybenzylamine).

-

The homogenate is centrifuged at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to precipitate proteins.

-

The resulting supernatant is filtered through a 0.22 µm filter.

-

-

HPLC-ECD Analysis:

-

Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is used.

-

Mobile Phase: An isocratic mobile phase is typically used, consisting of a phosphate or citrate buffer at a specific pH, an ion-pairing agent (e.g., octyl sodium sulfate), and an organic modifier like methanol.

-

Electrochemical Detector: The detector is equipped with a glassy carbon working electrode set at an appropriate oxidation potential to detect norepinephrine, serotonin, and their metabolites.

-

Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of known standards, corrected for the recovery of the internal standard.

-

dot

References

In-Vitro Characterization of Toloxatone's Enzyme Inhibition: A Technical Guide

Introduction

Toloxatone is an antidepressant agent first introduced in France in 1984.[1] It belongs to the oxazolidinone class of compounds and functions as a reversible inhibitor of monoamine oxidase A (MAO-A), classifying it as a RIMA.[1][2] The therapeutic effects of this compound are attributed to its ability to modulate the metabolism of key monoamine neurotransmitters, including serotonin and catecholamines, thereby increasing their availability in the synaptic cleft.[2] This technical guide provides an in-depth overview of the in-vitro characterization of this compound's enzyme inhibition, focusing on its selectivity, kinetic parameters, and the experimental protocols used for its evaluation.

Biochemical Target and Inhibition Mechanism

This compound's primary molecular target is Monoamine Oxidase A (MAO-A) , an enzyme primarily located on the outer membrane of mitochondria.[3] MAO-A is responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4]

Key characteristics of this compound's inhibitory action include:

-

Selectivity: this compound is a selective inhibitor of MAO-A and does not significantly affect the activity of its isoenzyme, MAO-B, at therapeutic concentrations.[4] This selectivity is crucial for its favorable side-effect profile compared to non-selective MAO inhibitors, particularly regarding the reduced risk of hypertensive crises (the "cheese reaction").[3]

-

Reversibility: The inhibition of MAO-A by this compound is reversible.[2][4] This means the inhibitor can dissociate from the enzyme, allowing for the recovery of enzyme activity. This is in contrast to traditional irreversible MAO inhibitors that form a covalent bond with the enzyme, requiring new enzyme synthesis for activity to be restored.[1] The reversible nature of this compound has been experimentally confirmed using dialysis methods, where its activity is recovered after the removal of the inhibitor, similar to other known reversible inhibitors.[5][6]

Quantitative Inhibition Parameters

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for comparing the efficacy of different inhibitory compounds.

| Parameter | Value | Enzyme Source | Notes | Reference |

| IC50 | 2.50 µM | Not Specified | The concentration used was approximately two times the IC50 for dialysis experiments. | [5] |

Note: IC50 values are highly dependent on assay conditions, including substrate concentration.[7]

Signaling Pathway and Consequences of Inhibition

By inhibiting MAO-A, this compound prevents the breakdown of monoamine neurotransmitters within the presynaptic neuron. This leads to an accumulation of serotonin, norepinephrine, and dopamine, increasing their concentration for subsequent release into the synaptic cleft.[2][4] This enhanced neurotransmitter signaling is believed to be the primary mechanism underlying its antidepressant effects.

Caption: this compound inhibits MAO-A, preventing monoamine breakdown and increasing synaptic availability.

Experimental Protocols

The in-vitro characterization of this compound relies on robust and reproducible enzyme assays. Below are detailed methodologies for key experiments.

Protocol 1: General MAO-A Inhibition Assay

This protocol describes a common method for determining the IC50 value of an inhibitor using a spectrophotometric or fluorometric approach.

Caption: Workflow for determining the IC50 of this compound for MAO-A inhibition.

Methodology:

-

Enzyme and Reagent Preparation:

-

A source of MAO-A enzyme is required, typically a crude mitochondrial fraction isolated from tissues like pig brain cortex or recombinant human MAO-A.[8]

-

Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a stock solution of a suitable substrate. Kynuramine is a common non-selective substrate that allows for fluorometric detection of its product, 4-hydroxyquinoline.[9]

-

Prepare serial dilutions of this compound in the assay buffer to cover a range of concentrations around the expected IC50.

-

-

Assay Procedure:

-

In a microplate, add the MAO-A enzyme preparation to wells containing the different concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at 37°C to allow for binding.[5][6]

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the reaction mixture for a fixed period (e.g., 20-30 minutes) at 37°C. The reaction time should be within the linear range of product formation.

-

Terminate the reaction by adding a stop solution (e.g., 2N NaOH).

-

-

Detection and Data Analysis:

-

Measure the signal (e.g., fluorescence of 4-hydroxyquinoline) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Protocol 2: Determination of Inhibition Reversibility via Dialysis

This experiment is crucial to differentiate between reversible and irreversible inhibitors.

Caption: Logic diagram for determining the reversibility of MAO-A inhibition.

Methodology:

-

Pre-incubation: Incubate the MAO-A enzyme with a concentration of this compound sufficient to achieve significant inhibition (e.g., 2-3 times its IC50) for 30 minutes.[5] Prepare a control sample with an irreversible inhibitor (e.g., clorgyline) and another with a known reversible inhibitor.

-

Sample Splitting: After incubation, divide each enzyme-inhibitor mixture into two aliquots.

-

Activity Measurement (Undialyzed): Measure the MAO-A activity of the first aliquot immediately using the assay described in Protocol 1. This represents the initial level of inhibition.

-

Dialysis: Subject the second aliquot to extensive dialysis against a large volume of buffer for several hours (e.g., 6 hours with buffer changes) to remove any unbound inhibitor.[5]

-

Activity Measurement (Dialyzed): After dialysis, measure the MAO-A activity of the second aliquot.

-

Analysis: Compare the residual activity of the dialyzed sample to the undialyzed sample. For a reversible inhibitor like this compound, the enzyme activity will be significantly recovered in the dialyzed sample as the inhibitor dissociates from the enzyme and is removed.[5] For an irreversible inhibitor, activity will remain low as the inhibitor is covalently bound.

References

- 1. This compound | C11H13NO3 | CID 34521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase inhibition and brain amine metabolism after oral treatment with this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

Toloxatone: A Potential Neuroprotective Agent in Neurodegenerative Disease Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Toloxatone, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), has a well-established clinical profile as an antidepressant. Beyond its effects on mood, the unique mechanism of this compound presents a compelling rationale for its investigation in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its potential neuroprotective properties. We delve into its primary mechanism of action, summarize key preclinical findings, and outline detailed experimental protocols. Furthermore, this guide visualizes the intricate signaling pathways potentially modulated by this compound and presents a case for its further exploration as a disease-modifying therapeutic strategy in neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

Introduction: The Rationale for MAO-A Inhibition in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often associated with oxidative stress, neuroinflammation, and apoptosis.[1] Monoamine oxidase-A (MAO-A), an enzyme primarily located in the outer mitochondrial membrane of catecholaminergic neurons, plays a crucial role in the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3] The enzymatic activity of MAO-A also generates hydrogen peroxide, a significant source of reactive oxygen species (ROS), thereby contributing to oxidative stress.[4] In the aging brain, an increase in MAO-A activity can lead to heightened biogenic amine turnover, resulting in the production of neurotoxic aldehydes and exacerbating oxidative stress, which may accelerate the course of neurodegeneration.[5]

This compound, marketed under trade names such as Humoryl, is a selective and reversible inhibitor of MAO-A.[2] Its primary clinical application has been in the treatment of depressive disorders.[2][6] By reversibly inhibiting MAO-A, this compound increases the synaptic availability of monoamine neurotransmitters.[2] This mechanism, coupled with the reduction of oxidative byproducts from monoamine metabolism, forms the scientific basis for investigating its neuroprotective potential.

Mechanism of Action and Pharmacokinetics

This compound's principal mechanism is the selective and reversible inhibition of MAO-A.[2][7] This selectivity is crucial, as MAO-B is more involved in the metabolism of other amines like phenethylamine.[2] Unlike irreversible MAO inhibitors, this compound's reversible nature allows for a more controlled modulation of enzyme activity and is associated with a lower risk of the "cheese effect," a hypertensive crisis caused by the ingestion of tyramine-rich foods.[8]

Pharmacokinetic Profile

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within approximately one hour.[9] It has a relatively short plasma half-life of about 1 to 2 hours in humans.[9][10] The bioavailability of orally administered this compound is around 50-62%, with a significant first-pass metabolism.[9] Plasma protein binding is approximately 50%.[9] Studies in rabbits have shown that this compound can cross the blood-brain barrier, likely through passive diffusion, and its concentration in the cerebrospinal fluid (CSF) mirrors the unbound plasma concentration.[11]

Preclinical Evidence of Neurochemical Effects

While direct studies of this compound in models of neurodegenerative diseases are limited, a key preclinical study in rats provides valuable insights into its neurochemical effects in the brain.

In Vivo Study: Monoamine Metabolism in the Rat Brain

A study by Keane et al. (1979) investigated the effects of a single oral dose of this compound on monoamine oxidase inhibition and brain amine metabolism in rats.[7][12]

-

Animal Model: Male rats.

-

Drug Administration: this compound was administered orally (p.o.) at a dose of 100 mg/kg.[7][12]

-

Time Points: Animals were euthanized at various time points ranging from 0.5 to 8 hours after administration.[7][12]

-

Tissue Collection: Whole brains were collected for analysis.[7][12]

-

Biochemical Analysis:

-

MAO Activity Assay: The activity of MAO-A and MAO-B was measured.[7][12]

-

Neurotransmitter and Metabolite Analysis: Cerebral concentrations of noradrenaline, dopamine, 5-hydroxytryptamine (serotonin), and their respective metabolites were quantified.[7][12] While the specific analytical technique was not detailed in the abstract, such analyses are typically performed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

-

Synaptosomal Uptake Assay: The uptake of noradrenaline, dopamine, and 5-hydroxytryptamine into synaptosomes was measured to assess any direct effects on neurotransmitter transporters.[7][12]

The study demonstrated that oral administration of this compound led to a significant and reversible inhibition of MAO-A in the whole brain, with no effect on MAO-B activity.[7][12] This enzymatic inhibition resulted in marked changes in the levels of key monoamine neurotransmitters and their metabolites.

| Parameter | Observation | Citation |

| MAO-A Inhibition | Reversible inhibition observed in the whole brain. | [7][12] |

| MAO-B Inhibition | No effect on activity. | [7][12] |

| Noradrenaline | Increased cerebral concentrations. | [7][12] |

| Dopamine | Increased cerebral concentrations. | [7][12] |

| 5-Hydroxytryptamine | Increased cerebral concentrations. | [7][12] |

| Monoamine Metabolites | Reduced cerebral concentrations. | [7][12] |

| Synaptosomal Uptake | No alteration in the uptake of noradrenaline, dopamine, or 5-hydroxytryptamine. | [7][12] |

Potential Neuroprotective Signaling Pathways

Based on the known consequences of MAO-A inhibition and the common pathological mechanisms in neurodegenerative diseases, several signaling pathways are hypothesized to be modulated by this compound, contributing to its potential neuroprotective effects.

Attenuation of Oxidative Stress

The metabolism of monoamines by MAO-A is a significant source of hydrogen peroxide (H₂O₂), a precursor to highly reactive hydroxyl radicals that can damage cellular components, including lipids, proteins, and DNA.[4] By inhibiting MAO-A, this compound is expected to reduce the production of H₂O₂, thereby mitigating oxidative stress. This is a critical mechanism as oxidative stress is a common denominator in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.[1]

References

- 1. A model of chronic neurotoxicity: long-term retention of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) within catecholaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scantox.com [scantox.com]

- 4. Exploration of the role of reactive oxygen species in glutamate neurotoxicity in rat hippocampal neurones in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 7. Duloxetine Protects Human Neuroblastoma Cells from Oxidative Stress-Induced Cell Death Through Akt/Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a unilaterally-lesioned 6-OHDA mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase inhibition and brain amine metabolism after oral treatment with this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. okamotodai.jp [okamotodai.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Early-Stage Research on Toloxatone for Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toloxatone is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] Initially developed and marketed in France as an antidepressant under the trade name Humoryl, its mechanism of action holds theoretical promise for therapeutic intervention in Parkinson's disease (PD), where the depletion of dopamine is a central pathological feature.[1] This guide provides a comprehensive overview of the existing early-stage research relevant to the potential application of this compound in Parkinson's disease, focusing on its mechanism of action, pharmacokinetics, and a proposed framework for preclinical evaluation.

Mechanism of Action: Reversible MAO-A Inhibition

Monoamine oxidase-A is a key enzyme responsible for the degradation of monoamine neurotransmitters.[1] In the context of Parkinson's disease, the substantia nigra pars compacta experiences a significant loss of dopaminergic neurons, leading to a reduction in dopamine levels in the striatum. By inhibiting MAO-A, this compound can increase the synaptic availability of dopamine, potentially compensating for the neuronal loss and alleviating motor symptoms. Unlike irreversible MAOIs, this compound's reversible inhibition offers a potentially improved safety profile, particularly concerning dietary tyramine interactions.[1][2]

Caption: Signaling pathway of this compound's MAO-A inhibition in a dopaminergic neuron.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in healthy human volunteers. The data indicates rapid oral absorption and a relatively short elimination half-life. The reduced bioavailability following oral administration is primarily attributed to first-pass metabolism.[3]

| Parameter | Oral Administration (1 mg/kg) | Intravenous Administration (1 mg/kg) | Reference |

| Cmax (mg/L) | 0.384 - 0.640 | 0.623 - 0.840 | [3] |

| Tmax (h) | 0.53 - 1.00 | End of 0.5h infusion | [3] |

| t1/2β (h) | 0.96 - 1.81 | 0.88 - 2.46 | [3] |

| Plasma Clearance (L/h·kg) | - | 0.462 - 0.860 | [3] |

| Apparent Volume of Distribution (L/kg) | - | 1.09 - 1.64 | [3] |

| Protein Binding | ~50% (primarily to albumin) | ~50% (primarily to albumin) | [3] |

| Bioavailability | 50-62% (compared to IV) | - | [3] |

Proposed Preclinical Evaluation Workflow for Parkinson's Disease

Given the absence of specific preclinical data for this compound in Parkinson's disease models, a standardized experimental workflow is proposed to evaluate its potential efficacy and mechanism of action.

Caption: Proposed preclinical experimental workflow for evaluating this compound for Parkinson's disease.

Experimental Protocols

Detailed methodologies for key experiments in the proposed workflow are outlined below.

In Vitro MAO-A/B Enzyme Inhibition Assay

-

Objective: To determine the potency and selectivity of this compound for MAO-A and MAO-B.

-

Methodology:

-

Recombinant human MAO-A and MAO-B enzymes are used.

-

A luminogenic substrate (e.g., luciferin derivative) is incubated with each enzyme in the presence of varying concentrations of this compound.

-

The production of luciferin, which is proportional to MAO activity, is measured using a luminometer.

-

IC50 values are calculated from the concentration-response curves to determine the potency of inhibition for each enzyme subtype.

-

6-OHDA-Induced Rodent Model of Parkinson's Disease

-

Objective: To evaluate the neuroprotective and symptomatic effects of this compound in a well-established animal model of Parkinson's disease.

-

Methodology:

-

Lesioning: A unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of rats or mice is performed to selectively destroy dopaminergic neurons in the nigrostriatal pathway.[4]

-

Treatment: Following a recovery period, animals are treated with this compound or vehicle control at various doses and for a specified duration.

-

Behavioral Testing: Motor function is assessed using tests such as the cylinder test (for forelimb asymmetry) and the apomorphine-induced rotation test.

-

Post-mortem Analysis: At the end of the study, brain tissue is collected for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss and for HPLC analysis of dopamine and its metabolites in the striatum.

-

Conclusion and Future Directions

This compound, as a reversible MAO-A inhibitor, presents a plausible, yet unexplored, therapeutic candidate for Parkinson's disease. Its known mechanism of action aligns with established treatment strategies for managing motor symptoms. However, a significant gap exists in the literature regarding its preclinical evaluation in relevant Parkinson's disease models. The proposed experimental workflow provides a roadmap for future research to systematically investigate the efficacy, neuroprotective potential, and safety of this compound for this indication. Further studies are imperative to ascertain whether its theoretical promise translates into tangible therapeutic benefits for individuals with Parkinson's disease.

References

Unveiling the Neuroprotective Potential of Toloxatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toloxatone, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), has long been recognized for its antidepressant properties. Emerging research into the broader class of MAO-A inhibitors, however, suggests a significant, yet underexplored, potential for neuroprotection. This technical guide synthesizes the current understanding of the neuroprotective mechanisms potentially associated with this compound, drawing upon direct evidence where available and leveraging compelling data from structurally and functionally similar compounds, such as moclobemide. This document provides an in-depth overview of the core signaling pathways, detailed experimental protocols for investigating these properties, and a quantitative summary of key findings to support further research and development in the field of neurodegenerative diseases.

Introduction: Beyond Antidepression, a Neuroprotective Horizon

This compound's primary mechanism of action involves the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, underpinning its efficacy as an antidepressant. However, the therapeutic utility of MAO-A inhibitors may extend significantly beyond mood disorders. A growing body of evidence suggests that these compounds possess intrinsic neuroprotective properties that are often independent of their primary enzymatic inhibition.[2] These neuroprotective effects are thought to arise from the modulation of key cellular pathways involved in neuronal survival, plasticity, and resilience to stressors.

This guide will explore the neuroprotective avenues of this compound by examining:

-

Core Signaling Pathways: Delving into the molecular cascades, including the Brain-Derived Neurotrophic Factor (BDNF) and B-cell lymphoma 2 (Bcl-2) pathways, which are implicated in neuronal survival and growth.

-

Experimental Evidence: Presenting quantitative data from in vitro and in vivo studies on related MAO-A inhibitors that demonstrate their neuroprotective efficacy.

-

Methodological Frameworks: Providing detailed protocols for key experiments to facilitate the replication and extension of these findings.

Quantitative Data on Neuroprotective Effects

While direct quantitative data on the neuroprotective properties of this compound are limited, studies on the closely related reversible MAO-A inhibitor, moclobemide, provide valuable insights. The following tables summarize key findings from these studies.

Table 1: In Vitro Neuroprotective Effects of Moclobemide

| Cell Line/Primary Culture | Experimental Model | Moclobemide Concentration | Outcome Measure | Result | Reference |

| Rat Cortical Neuronal-Astroglial Cultures | Anoxia (5 and 7 hours) | 10-100 µM | Neuronal Survival | Concentration-dependent increase in surviving neurons.[3][4] | [3][4] |

| Rat Cortical Neuronal-Astroglial Cultures | Glutamate (2 mM for 6 hours) | 10-100 µM | Neuronal Survival | Concentration-dependent increase in surviving neurons.[3][4] | [3][4] |

| PC12 Cells | NMDA-induced stress (600 µM for 3 days) | 2 and 10 µM | Cell Cycle (S-phase) | Increased percentage of cells in S-phase, suggesting enhanced proliferation.[5] | [5] |

| Neural Stem Cells (NSCs) | Baseline | 50 µM | Cell Viability (MTT Assay) | 24.5% increase in cell viability.[6] | [6] |

| Neural Stem Cells (NSCs) | Baseline | 50 µM | Gene Expression (RT-PCR) | Upregulation of Bcl-2 and Bcl-xL mRNA.[6] | [6] |

| Neural Stem Cells (NSCs) | FasL-induced apoptosis | 50 µM | Apoptosis | Prevention of FasL-induced apoptosis.[6] | [6] |

Table 2: In Vivo Neuroprotective Effects of Moclobemide

| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |

| Chronically Stressed Mice | 40 mg/kg, i.p., daily | Hippocampal Progenitor Cell Proliferation (BrdU staining) | Upregulation of progenitor cell proliferation in the dentate gyrus.[5] | [5] |

| Chronically Stressed Mice | 40 mg/kg, i.p., daily | Hippocampal BDNF Levels (Immunohistochemistry) | Upregulation of BDNF protein levels in the hippocampus.[5] | [5] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of MAO-A inhibitors are believed to be mediated through the modulation of critical intracellular signaling cascades that govern cell survival, apoptosis, and neurogenesis. Two of the most prominent pathways are the BDNF/TrkB and the Bcl-2 anti-apoptotic pathways.

Detailed Experimental Protocols

To facilitate further investigation into the neuroprotective properties of this compound, this section provides detailed methodologies for key experiments, based on successful studies with moclobemide.

In Vitro Neuroprotection Assays

This protocol is designed to assess the protective effect of a compound against a neurotoxic insult in a neuronal cell line, such as SH-SY5Y.

Protocol Details:

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 24 hours.

-

Induction of Neurotoxicity: A neurotoxin (e.g., 1-methyl-4-phenylpyridinium (MPP+), rotenone, or glutamate) is added to the wells, and the plates are incubated for a further 24 to 48 hours.

-

MTT Assay: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for 4 hours at 37°C.[7]

-

Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[7]

This protocol is for quantifying the mRNA levels of anti-apoptotic genes like Bcl-2 and Bcl-xL in neural stem cells (NSCs) following treatment.

Protocol Details:

-

NSC Culture and Treatment: NSCs are cultured under appropriate conditions and treated with the desired concentration of this compound (e.g., 50 µM) for a specified duration.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative real-time PCR is performed using a thermal cycler with SYBR Green or a probe-based detection system. The expression of the target genes (Bcl-2, Bcl-xL) is normalized to a housekeeping gene (e.g., GAPDH).

-

Primer Sequences (Example for human):

-

Bcl-2 Forward: 5'-GGT GGG GTC ATG TGT GTG G-3'

-

Bcl-2 Reverse: 5'-CGG TTC AGG TAC TCA GTC ATC C-3'

-

Bcl-xL Forward: 5'-GAT CCC CAT GGC AGC AGT AA-3'

-

Bcl-xL Reverse: 5'-CGC GAT TCC ACT CTG GCA-3'

-

GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

-

GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

-

-

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

In Vivo Neurogenesis Assay

This protocol describes the assessment of adult hippocampal neurogenesis in a mouse model of chronic stress, a condition known to impair neurogenesis.

Protocol Details:

-

Animal Model: A chronic mild stress protocol is implemented in adult mice for a period of several weeks.

-

Drug Administration: this compound (e.g., 40 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection throughout the stress period.

-

BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg, i.p. The timing and frequency of BrdU injections can be varied depending on the experimental question (e.g., a single injection to label cells proliferating at a specific time, or multiple injections over several days).[8]

-

Tissue Preparation: At a designated time after the final BrdU injection (e.g., 24 hours for proliferation, or several weeks for cell survival and differentiation), mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed and post-fixed in 4% PFA overnight.

-

Sectioning: Brains are sectioned coronally at a thickness of 40 µm using a vibratome or cryostat.

-

Immunohistochemistry:

-

DNA Denaturation: Free-floating sections are incubated in 2N HCl at 37°C for 30 minutes to denature the DNA and expose the BrdU epitope.[8]

-

Blocking: Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody: Sections are incubated overnight at 4°C with a primary antibody against BrdU (e.g., rat anti-BrdU).

-

Secondary Antibody: Sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (for colorimetric detection) or a fluorescently labeled secondary antibody.

-

-

Quantification: The number of BrdU-positive cells in the subgranular zone of the dentate gyrus is counted using a microscope. Stereological methods are recommended for unbiased quantification.

Conclusion and Future Directions

The evidence from studies on moclobemide strongly suggests that this compound, as a selective and reversible MAO-A inhibitor, likely possesses significant neuroprotective properties. The upregulation of key neurotrophic and anti-apoptotic factors such as BDNF and Bcl-2 presents a compelling mechanistic basis for these effects. This guide provides a foundational framework for the systematic investigation of this compound's neuroprotective potential.

Future research should focus on:

-

Direct Investigation of this compound: Conducting in vitro and in vivo studies as outlined in this guide, specifically using this compound to generate direct evidence of its neuroprotective efficacy.

-

Elucidation of Signaling Pathways: Further dissecting the molecular mechanisms upstream and downstream of BDNF and Bcl-2 activation to identify additional therapeutic targets.

-

Preclinical Models of Neurodegenerative Diseases: Evaluating the therapeutic potential of this compound in established animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

The exploration of this compound's neuroprotective properties could open new avenues for the treatment of a range of debilitating neurological disorders, offering hope beyond its current application as an antidepressant.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 3. Moclobemide attenuates anoxia and glutamate-induced neuronal damage in vitro independently of interaction with glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. Moclobemide up-regulates proliferation of hippocampal progenitor cells in chronically stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Moclobemide upregulated Bcl-2 expression and induced neural stem cell differentiation into serotoninergic neuron via extracellular-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Immunohistochemistry and BrdU Administration. [bio-protocol.org]

Methodological & Application

Toloxatone In Vitro Experimental Protocols: A Detailed Guide for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for in vitro studies involving Toloxatone, a reversible inhibitor of monoamine oxidase A (MAO-A).[1] These guidelines are intended for researchers, scientists, and drug development professionals investigating the biochemical and cellular effects of this compound.

Application Notes

This compound is a selective and reversible inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is the primary mechanism behind its antidepressant effects. The following protocols outline key in vitro assays to characterize the activity and cellular effects of this compound. These include direct enzyme inhibition assays, cell viability assessments in a relevant neuronal cell line, and investigation of downstream signaling pathways.

The human neuroblastoma cell line, SH-SY5Y, is a well-established model for neurobiological research due to its human origin and expression of key neuronal markers.[2] This cell line is recommended for studying the cellular effects of this compound, including cytotoxicity and the modulation of intracellular signaling cascades.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound derived from in vitro studies.

| Parameter | Value | Assay Type | Source |

| IC50 for MAO-A Inhibition | 2.50 µM | Enzyme Inhibition Assay (Dialysis Method) | [1] |

| Comparative IC50 (Irreversible Inhibitor) | Clorgyline: 0.026 µM | Enzyme Inhibition Assay (Dialysis Method) | [1] |

Experimental Protocols

Determination of this compound IC50 for MAO-A Inhibition

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A. Commercial kits are available for this purpose and generally follow the principle of measuring hydrogen peroxide (H2O2), a byproduct of MAO activity.[3][4][5]

Materials:

-

Recombinant human MAO-A enzyme

-

This compound

-

MAO-A specific substrate (e.g., p-tyramine)

-

MAO-A inhibitor control (e.g., Clorgyline)

-

Fluorescent probe for H2O2 detection (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer to achieve a range of concentrations for the dose-response curve. Prepare working solutions of MAO-A enzyme, substrate, fluorescent probe, and HRP in assay buffer according to the manufacturer's instructions of the specific assay kit being used.

-

Assay Setup: To the wells of the 96-well plate, add the following in order:

-

Assay Buffer

-

This compound dilutions or vehicle control (for maximal activity)

-

MAO-A enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow this compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Signal Detection: Immediately add the detection mix (fluorescent probe and HRP) to all wells.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red) over time (kinetic assay) or at a fixed endpoint.

-

Data Analysis: Calculate the percentage of MAO-A inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay in SH-SY5Y Cells

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)[1]

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture SH-SY5Y cells in T-75 flasks.[6] Once they reach 70-80% confluency, detach the cells using trypsin-EDTA and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells/well.[7] Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare a range of this compound concentrations in complete culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the cells with this compound for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control.

Investigation of cAMP Signaling Pathway

This protocol describes a method to measure intracellular cyclic AMP (cAMP) levels in SH-SY5Y cells treated with this compound using a competitive immunoassay or a bioluminescent assay.[8][9][10][11]

Materials:

-

SH-SY5Y cells

-

This compound

-

Forskolin (an adenylate cyclase activator, as a positive control)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

96-well plate

-

Microplate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Treatment: Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specific duration. Include a positive control (Forskolin) and a vehicle control.

-

Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Follow the specific instructions of the cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding reaction and a detection step (e.g., colorimetric, fluorescent, or luminescent).

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Analyze the effect of this compound on intracellular cAMP levels compared to the vehicle control.

Analysis of PI3K/Akt Signaling Pathway by Western Blot

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in SH-SY5Y cells.

Materials:

-

SH-SY5Y cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture and treat SH-SY5Y cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt and total Akt) overnight at 4°C. A loading control like β-actin should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Visualizations

Caption: Mechanism of this compound's action on MAO-A.

Caption: Workflow for determining this compound's IC50.

Caption: Potential signaling pathways affected by this compound.

References

- 1. SH-SY5Y culturing [protocols.io]

- 2. accegen.com [accegen.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mybiosource.com [mybiosource.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. cAMP-Glo™ Assay Protocol [promega.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. mesoscale.com [mesoscale.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Quantification of Toloxatone in Brain Tissue by High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Toloxatone is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which has been used as an antidepressant.[1][2][3] Its mechanism of action involves increasing the levels of neurotransmitters like serotonin and norepinephrine in the brain.[1][3] The quantification of this compound in brain tissue is crucial for preclinical pharmacokinetic and pharmacodynamic studies in drug development and neuroscience research. This application note provides a detailed protocol for the extraction and quantification of this compound from brain tissue using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodology is designed to be robust and sensitive for the analysis of this compound in complex biological matrices.

Materials and Methods

Reagents and Chemicals

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., a structurally similar compound not present in the matrix

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (LC-MS grade)

-

Perchloric acid (analytical grade)

-

Sodium phosphate monobasic and dibasic (analytical grade)

-

Blank brain tissue (from appropriate species, e.g., rat or mouse)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Tissue homogenizer

-

Centrifuge (capable of 14,000 rpm and 4°C)

-

Vortex mixer

-

Analytical balance

-

pH meter

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.

-

Internal Standard (IS) Working Solution: Prepare a 1 µg/mL solution of the internal standard in methanol.

-

Spiked Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank brain homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation from Brain Tissue

-

Homogenization: Accurately weigh approximately 100 mg of brain tissue. Add 4 volumes of ice-cold 0.1 M perchloric acid (e.g., 400 µL for 100 mg of tissue). Homogenize the tissue on ice until a uniform suspension is obtained.[4]

-

Protein Precipitation: To the homogenate, add an equal volume of acetonitrile containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins.[5]

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Chromatographic Conditions

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-10 min: Linear gradient to 50% A, 50% B

-

10-12 min: Hold at 50% A, 50% B

-